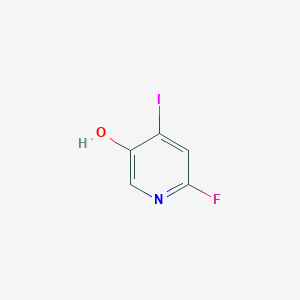![molecular formula C7H17NO5S B6250594 2-[2-(2-methoxyethoxy)ethoxy]ethane-1-sulfonamide CAS No. 1340316-81-5](/img/new.no-structure.jpg)
2-[2-(2-methoxyethoxy)ethoxy]ethane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-methoxyethoxy)ethoxy]ethane-1-sulfonamide is a chemical compound with the molecular formula C7H17NO5S. It is known for its applications in various scientific fields due to its unique chemical properties. This compound is often used in research and industrial applications, particularly in the synthesis of other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-methoxyethoxy)ethoxy]ethane-1-sulfonamide typically involves the reaction of 2-[2-(2-methoxyethoxy)ethoxy]ethanol with a sulfonamide derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include moderate temperatures and specific solvents to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-methoxyethoxy)ethoxy]ethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
2-[2-(2-methoxyethoxy)ethoxy]ethane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: This compound is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[2-(2-methoxyethoxy)ethoxy]ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonamide group can form strong hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. This property makes it useful in the study of enzyme kinetics and the development of enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(2-methoxyethoxy)ethoxy]ethanol
- 2-[2-(2-methoxyethoxy)ethoxy]ethyl acrylate
- 1-(2-bromoethoxy)-2-(2-methoxyethoxy)ethane
Uniqueness
Compared to similar compounds, 2-[2-(2-methoxyethoxy)ethoxy]ethane-1-sulfonamide is unique due to its sulfonamide group, which imparts specific chemical reactivity and biological activity. This makes it particularly valuable in medicinal chemistry and enzyme inhibition studies .
Properties
CAS No. |
1340316-81-5 |
|---|---|
Molecular Formula |
C7H17NO5S |
Molecular Weight |
227.28 g/mol |
IUPAC Name |
2-[2-(2-methoxyethoxy)ethoxy]ethanesulfonamide |
InChI |
InChI=1S/C7H17NO5S/c1-11-2-3-12-4-5-13-6-7-14(8,9)10/h2-7H2,1H3,(H2,8,9,10) |
InChI Key |
HZVIOSOGRMVCOC-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCS(=O)(=O)N |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



